3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride
Description
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride is a ruthenium-based compound widely recognized for its role as a metathesis catalyst. This compound exhibits high selectivity and improved resistance to air, moisture, and heat, making it a valuable tool in various chemical reactions .
Properties
IUPAC Name |
dichloro-(3-phenylinden-1-ylidene)ruthenium;9-(2-methylpropyl)-9-phosphabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10.2C12H23P.2ClH.Ru/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;2*1-10(2)9-13-11-5-3-6-12(13)8-4-7-11;;;/h1-9,11H;2*10-12H,3-9H2,1-2H3;2*1H;/q;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCYSKLUNSOBHP-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CP1C2CCCC1CCC2.CC(C)CP1C2CCCC1CCC2.C1=CC=C(C=C1)C2=CC(=[Ru](Cl)Cl)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56Cl2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride typically involves the reaction of 3-phenyl-1H-inden-1-ylidene with bis(i-butylphobane)ruthenium(II) dichloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of solvents such as dichloromethane and requires careful monitoring of temperature and reaction time .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to control reaction parameters and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride is primarily used in metathesis reactions, including:
- Alkene Metathesis
- Cross Metathesis
- Enyne Metathesis
- Ring-Closing Metathesis
- Ring-Opening Metathesis Polymerization
Common Reagents and Conditions: Common reagents used in these reactions include alkenes, alkynes, and various solvents such as dichloromethane and toluene. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the catalyst .
Major Products: The major products formed from these reactions depend on the specific type of metathesis reaction being performed. For example, ring-closing metathesis can produce cyclic alkenes, while cross metathesis can yield a variety of substituted alkenes .
Scientific Research Applications
Alkene Metathesis
One of the primary applications of 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride is in alkene metathesis. This reaction involves the exchange of alkene fragments, leading to the formation of new alkenes. The catalyst demonstrates high efficiency and selectivity in this process.
Key Findings:
- The catalyst can achieve high yields (up to 98%) in various metathesis reactions, indicating its effectiveness in producing desired products under mild conditions .
- Studies have shown that the compound can facilitate cross-metathesis reactions, which are crucial for synthesizing complex organic molecules .
Ring-Closing Metathesis (RCM)
The compound has also been employed in ring-closing metathesis, a specific type of alkene metathesis that forms cyclic compounds.
Case Study:
In a study involving RCM, 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride was used to synthesize a variety of cyclic olefins from linear precursors. The reactions were performed under solvent-free conditions, yielding high purity products with minimal by-products .
Synthesis of Complex Organic Molecules
The catalyst has been instrumental in synthesizing complex organic molecules that are otherwise challenging to obtain through traditional methods.
Example:
In a reported synthesis, the compound facilitated the construction of complex polycyclic structures by enabling multiple metathesis steps. This application highlights its utility in organic synthesis and material science .
Comparison with Other Catalysts
To better understand the efficacy of this compound, a comparison table with other common metathesis catalysts is provided below:
| Catalyst Type | Yield (%) | Reaction Conditions | Selectivity |
|---|---|---|---|
| 3-Phenyl-1H-Inden-1-Ylidene[bis(i-butylphobane)]Ru(II)Cl2 | Up to 98% | Mild conditions (e.g., room temperature) | High |
| Grubbs Catalyst (1st Generation) | Up to 90% | Higher temperatures required | Moderate |
| Schrock Catalyst | Varies (60%-90%) | Requires strict inert atmosphere | High |
Mechanism of Action
The mechanism of action of 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride involves the coordination of the ruthenium center with the substrates, facilitating the breaking and forming of carbon-carbon double bonds. The compound acts as a catalyst by stabilizing the transition states and lowering the activation energy required for the reaction to proceed .
Comparison with Similar Compounds
- Grubbs Catalyst® 1st Generation : Dichloro(3-phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II) .
- Grubbs Catalyst® 2nd Generation : Dichloro(3-phenyl-1H-inden-1-ylidene)bis(2-isopropoxyphenylphosphine)ruthenium(II) .
Uniqueness: Compared to similar compounds, 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride offers improved air, moisture, and heat resistance, making it more suitable for a broader range of applications. Its high selectivity and efficiency in metathesis reactions also set it apart from other catalysts .
Biological Activity
3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride is a ruthenium complex that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role in catalysis within biological systems.
Chemical Structure and Properties
The chemical formula for 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride is . Its structure features a ruthenium center coordinated to two i-butylphobane ligands and an indenylidene moiety, which is essential for its catalytic and biological properties.
Mechanisms of Biological Activity
Ruthenium complexes, including this specific compound, exhibit various mechanisms of action that contribute to their biological activity:
- Cytotoxicity : Studies have shown that ruthenium complexes can induce apoptosis in cancer cells through the activation of intrinsic pathways. The compound's ability to interact with cellular components leads to disruption in cell cycle regulation and promotes cell death.
- Inhibition of Kinase Activity : Ruthenium complexes have been demonstrated to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. For instance, certain complexes exhibited up to 43% inhibition of CDK2/cyclin E at a concentration of 10 μM .
- Antiproliferative Effects : The compound has shown significant antiproliferative activity across various cancer cell lines. For example, IC50 values (the concentration required to inhibit cell growth by 50%) ranged from 0.67 to 4.1 μM in ovarian and colon cancer cells .
Efficacy Against Cancer Cell Lines
The biological activity of 3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride has been evaluated against several cancer cell lines:
| Cell Line | IC50 (μM) | Sensitivity |
|---|---|---|
| Ovarian Cancer (CH1) | 0.67 - 3.3 | High |
| Colon Cancer (SW480) | 0.64 - 4.1 | High |
| Non-Small Cell Lung (A549) | 3.1 - 10 | Moderate |
| Prostate Cancer (LNCaP) | 2.3 - 16 | Moderate |
These findings indicate that the compound exhibits a strong inhibitory effect on specific cancer types while having a moderate effect on others.
Case Studies
Several studies have highlighted the potential of ruthenium complexes in clinical applications:
- Anticancer Studies : A study involving various ruthenium arene complexes demonstrated that modifications in ligand structures could enhance anticancer activity, with some complexes showing significantly lower IC50 values compared to their osmium counterparts .
- Antimycobacterial Activity : While primarily focused on cancer, related studies have explored the antimycobacterial properties of similar indole derivatives, suggesting a broader therapeutic potential for compounds with similar structural motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
